molecular formula C10H11BrO3 B1392365 Methyl 2-(bromomethyl)-5-methoxybenzoate CAS No. 788081-99-2

Methyl 2-(bromomethyl)-5-methoxybenzoate

Cat. No.: B1392365
CAS No.: 788081-99-2
M. Wt: 259.1 g/mol
InChI Key: GQGYGEVWBRHRTD-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-methoxybenzoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Anti-Cancer Drug Intermediates

Methyl 2-(bromomethyl)-5-methoxybenzoate is utilized in the synthesis of intermediates for anti-cancer drugs. For instance, it is a key intermediate in the synthesis of drugs that inhibit thymidylate synthase, a target for anti-cancer therapies. The synthesis process often involves reactions with various compounds to yield the final product effective in cancer treatment. This is demonstrated in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is an important step in creating some anti-cancer drugs (Cao Sheng-li, 2004).

2. Creation of Pharmacologically Active Compounds

This compound plays a role in the creation of various pharmacologically active compounds. Through reactions with secondary amines and other processes, it contributes to the development of compounds with potential pharmacological applications. An example is the synthesis of benzo[b]thiophen derivatives, which are important in pharmacological research (N. Chapman et al., 1973).

3. Development of Fungicides

This compound is used in the synthesis of novel fungicidal compounds. Its application in agriculture for the development of fungicides to protect crops is a significant area of research. An example is the synthesis of novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals, which show potential for crop protection (Dongyan Yang et al., 2017).

Safety and Hazards

The safety data sheet for “Methyl 2-(bromomethyl)acrylate” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that brominated compounds often participate in carbon-carbon bond forming reactions, such as the suzuki–miyaura cross-coupling . This suggests that Methyl 2-(bromomethyl)-5-methoxybenzoate may interact with organoboron reagents or palladium catalysts in such reactions .

Mode of Action

Brominated compounds like this are often involved in reactions where the bromine atom is replaced by another group, a process known as nucleophilic substitution . In the context of the Suzuki–Miyaura cross-coupling, the bromine atom in this compound could be replaced by an organoboron reagent in the presence of a palladium catalyst .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.

Result of Action

As a potential participant in suzuki–miyaura cross-coupling reactions , this compound could contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which this compound may participate, can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . .

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGYGEVWBRHRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695951
Record name Methyl 2-(bromomethyl)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788081-99-2
Record name Methyl 2-(bromomethyl)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step 1 A suspension of methyl 5-methoxy-2-methylbenzoate (1.00 g, 5.55 mmol), N-bromosuccinimide (1.037 g, 5.83 mmol) and benzoyl peroxide (81 mg, 0.333 mmol) in tetrachloromethane (10 mL) was heated at 77° C. for 3 h. The mixture was diluted with DCM, washed with NaHCO3 (aq), dried and concentrated to provide crude methyl 2-(bromomethyl)-5-methoxybenzoate as a light yellow solid (1.435 g), used without further purification. 1H NMR (400 MHz, chloroform-d) δ 7.48 (1H, d, J=2.64 Hz), 7.37 (1H, d, J=8.36 Hz), 7.02 (1H, dd, J=8.58, 2.86 Hz), 4.93 (2H, s), 3.95 (3H, s), 3.85 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.037 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
81 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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